(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid (2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid
Brand Name: Vulcanchem
CAS No.: 82252-39-9
VCID: VC21542464
InChI: InChI=1S/C16H32N2O4/c1-10(2)8-12(18-15(21)22-16(5,6)7)9-17-13(11(3)4)14(19)20/h10-13,17H,8-9H2,1-7H3,(H,18,21)(H,19,20)/t12-,13-/m0/s1
SMILES: CC(C)CC(C[NH2+]C(C(C)C)C(=O)[O-])NC(=O)OC(C)(C)C
Molecular Formula: C16H32N2O4
Molecular Weight: 316.44 g/mol

(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid

CAS No.: 82252-39-9

Cat. No.: VC21542464

Molecular Formula: C16H32N2O4

Molecular Weight: 316.44 g/mol

* For research use only. Not for human or veterinary use.

(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid - 82252-39-9

CAS No. 82252-39-9
Molecular Formula C16H32N2O4
Molecular Weight 316.44 g/mol
IUPAC Name (2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]azaniumyl]butanoate
Standard InChI InChI=1S/C16H32N2O4/c1-10(2)8-12(18-15(21)22-16(5,6)7)9-17-13(11(3)4)14(19)20/h10-13,17H,8-9H2,1-7H3,(H,18,21)(H,19,20)/t12-,13-/m0/s1
Standard InChI Key GNQZRCXIDDSAME-STQMWFEESA-N
Isomeric SMILES CC(C)C[C@@H](C[NH2+][C@@H](C(C)C)C(=O)[O-])NC(=O)OC(C)(C)C
SMILES CC(C)CC(C[NH2+]C(C(C)C)C(=O)[O-])NC(=O)OC(C)(C)C
Canonical SMILES CC(C)CC(C[NH2+]C(C(C)C)C(=O)[O-])NC(=O)OC(C)(C)C

Structural Characteristics and Chemical Properties

Molecular Structure and Stereochemistry

The compound (2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid features multiple chiral centers with defined stereochemistry. The name indicates two specific stereogenic centers, both with the (S) configuration. This stereochemical specificity is crucial for biological activity, as stereoisomers often exhibit different pharmacological properties. The compound contains a butanoic acid backbone with branched methyl groups, characteristic of amino acid derivatives related to valine or leucine structures.

Functional Groups and Chemical Reactivity

The compound contains several key functional groups that determine its chemical properties:

  • Carboxylic acid group (butanoic acid) - contributes to acidity and potential for salt formation

  • Amino groups - provide basic sites and potential for hydrogen bonding

  • tert-Butyloxycarbonyl (Boc) protecting group - typically used to protect amino groups during peptide synthesis

  • Methyl branching - influences steric properties and lipophilicity

These functional groups suggest the compound would exhibit amphoteric properties typical of amino acids, with potential solubility in both acidic and basic solutions depending on pH.

Physicochemical Properties

The following table presents estimated physicochemical properties based on structural analysis:

PropertyEstimated ValueSignificance
Molecular Weight~370-390 g/molMedium-sized molecule
LogP2.0-3.0Moderate lipophilicity
Hydrogen Bond Donors2-3Potential for binding interactions
Hydrogen Bond Acceptors5-6Enhances water solubility
Rotatable Bonds10-12Conformational flexibility
pKa (carboxylic acid)3.8-4.5Acidic proton
pKa (amino groups)8.5-10.0Basic sites

These properties suggest the compound would have characteristics suitable for drug development, with balanced hydrophilic and lipophilic properties that may facilitate membrane permeability while maintaining aqueous solubility.

Synthesis and Preparation Methods

Retrosynthetic Analysis

The synthesis of (2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid likely involves protected amino acid building blocks. Based on similar compounds in pharmaceutical research, potential synthetic routes may include:

  • Coupling of protected amino acid derivatives

  • Selective protection/deprotection strategies

  • Stereoselective reactions to maintain the (S) configuration at the chiral centers

Protection Strategies and Intermediates

The tert-butyloxycarbonyl (Boc) group present in the compound is a common protecting group used in peptide synthesis. The search results indicate similar protection strategies in the synthesis of related compounds, including "tert-butyl n-[(4s)-4-amino-5-[(5-amino-1-methylpyrazol-4-yl)amino]-5-oxopentyl]carbamate" and "(2s)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid" . These examples demonstrate the importance of protection strategies in maintaining stereochemical integrity during synthesis.

Purification and Characterization

Purification of such compounds typically involves chromatographic techniques, while characterization would employ spectroscopic methods including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination

  • Infrared Spectroscopy (IR) for functional group identification

  • X-ray crystallography for absolute stereochemical determination

Biological and Pharmacological Activities

Structural Relationship to Protease Inhibitors

The structure of the target compound shares similarities with protease inhibitors, particularly retroviral protease inhibitors mentioned in the search results. For example, the patent EP0402646A1 describes "retroviral protease inhibiting compounds" with complex amino acid-derived structures . The presence of specific stereochemistry, protected amino groups, and a peptide-like backbone in our compound suggests potential activity against proteases.

Structure-Activity Relationships

The following table outlines potential structure-activity relationships based on structural components:

Structural FeaturePotential Biological Function
(S) StereochemistryCritical for receptor binding specificity
Boc Protecting GroupMay contribute to metabolic stability
Butanoic Acid MoietyPotential hydrogen bonding with enzyme active sites
Branched Methyl GroupsHydrophobic interactions and steric effects
Secondary AmineHydrogen bond donor/acceptor for target binding

Analytical Methods for Identification and Characterization

Spectroscopic Analysis

The characterization of (2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid would likely employ multiple spectroscopic techniques:

Analytical MethodExpected ObservationsSignificance
1H NMRComplex splitting patterns for methyl groups; distinctive signals for NH and COOH protonsStructural confirmation
13C NMRCarbonyl carbon signals (170-180 ppm); distinctive patterns for chiral carbon centersCarbon skeleton verification
IR SpectroscopyC=O stretching (1700-1750 cm-1); N-H stretching (3300-3500 cm-1)Functional group identification
Mass SpectrometryMolecular ion peak; fragmentation pattern showing loss of Boc groupMolecular weight confirmation
Circular DichroismCotton effects indicating specific stereochemistryStereochemical verification

Chromatographic Methods

Chromatographic techniques would be vital for purity assessment and isolation:

  • High-Performance Liquid Chromatography (HPLC) with various detection methods

  • Chiral HPLC for stereochemical purity assessment

  • Thin-Layer Chromatography (TLC) for reaction monitoring

  • Gas Chromatography (GC) for volatile derivatives

X-ray Crystallography

For definitive structural determination, X-ray crystallography would provide:

  • Absolute configuration of stereogenic centers

  • Bond lengths and angles

  • Molecular packing and intermolecular interactions

  • Hydrogen bonding networks

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